methyl 3-((2-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate
Description
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Properties
IUPAC Name |
methyl 3-[[2-(3-fluoro-4-methylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]methyl]-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O6S/c1-15-8-10-18(13-19(15)25)27-24(29)26(20-6-4-5-7-22(20)34(27,30)31)14-17-12-16(23(28)33-3)9-11-21(17)32-2/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUJUJCDJNIUSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=CC(=C4)C(=O)OC)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-((2-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 422.46 g/mol. The structure features a thiadiazine core which is known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds containing the thiadiazine moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have been shown to induce apoptosis in various cancer cell lines. The cytotoxicity of these compounds can be attributed to their ability to inhibit key signaling pathways involved in cell proliferation and survival.
Table 1: Cytotoxic Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 16.19 |
| Compound B | HCT-116 (Colorectal) | 17.16 |
| Methyl 3... | Various | TBD |
Antiviral Properties
The antiviral potential of this compound has also been explored. Studies have shown that related thiadiazine derivatives exhibit inhibition against HIV replication by targeting viral proteins essential for the viral life cycle.
Table 2: Antiviral Activity of Thiadiazine Derivatives
| Compound Name | Virus Targeted | EC50 (µM) |
|---|---|---|
| Compound C | HIV | 5.96 |
| Compound D | HCV | TBD |
| Methyl 3... | TBD | TBD |
Case Studies and Research Findings
A notable study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiadiazines showed promising results in inhibiting tumor growth in xenograft models. The study highlighted the importance of substituent groups on the thiadiazine ring in modulating biological activity.
Case Study: In Vivo Efficacy
In an experiment involving mice implanted with human cancer cells:
- Treatment Group: Received methyl 3... at varying doses.
- Control Group: Received saline.
Results indicated a significant reduction in tumor size in the treatment group compared to controls (p < 0.05).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
